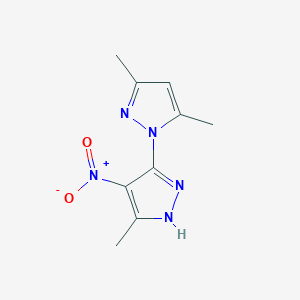
3,5,5'-TRIMETHYL-4'-NITRO-2'H-1,3'-BIPYRAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is a heterocyclic compound featuring a bipyrazole core with specific substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Methylation: The methyl groups at the 3, 5, and 5’ positions are introduced via alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and methylation steps to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic cores.
Wirkmechanismus
The mechanism by which 3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl exerts its effects depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole rings can engage in hydrogen bonding and π-π interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-4-nitropyrazole: Similar in structure but lacks the bipyrazole core.
1,3,5-Trimethyl-4-nitropyrazole: Contains similar substituents but differs in the position of the nitro group.
4-Nitro-1H-pyrazole: A simpler structure with only one pyrazole ring and a nitro group.
Uniqueness
3,5,5’-Trimethyl-4’-nitro-2’H-[1,3’]bipyrazolyl is unique due to its bipyrazole core, which provides additional sites for functionalization and interaction compared to simpler pyrazole derivatives. This structural complexity enhances its potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H11N5O2 |
|---|---|
Molekulargewicht |
221.22g/mol |
IUPAC-Name |
3,5-dimethyl-1-(5-methyl-4-nitro-1H-pyrazol-3-yl)pyrazole |
InChI |
InChI=1S/C9H11N5O2/c1-5-4-6(2)13(12-5)9-8(14(15)16)7(3)10-11-9/h4H,1-3H3,(H,10,11) |
InChI-Schlüssel |
FDXAMFDRAQZQOH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NNC(=C2[N+](=O)[O-])C)C |
Kanonische SMILES |
CC1=CC(=NN1C2=NNC(=C2[N+](=O)[O-])C)C |
Löslichkeit |
25.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-{4-Nitrophenyl}-2-furyl)carbothioyl]morpholine](/img/structure/B414409.png)
![4-(4-methylphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B414410.png)
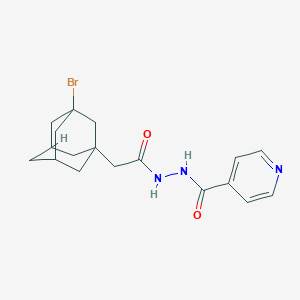
![4-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B414413.png)
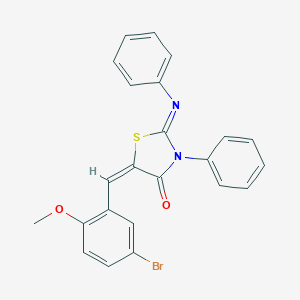
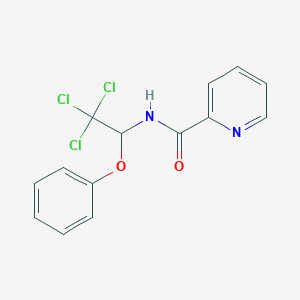
![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]benzamide](/img/structure/B414417.png)
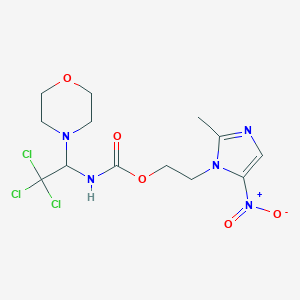
![N-[1-[(benzylamino)carbonyl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B414420.png)
![2-(4-bromophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B414421.png)
![(2E,5Z)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(2-oxoindol-3-yl)hydrazinylidene]-5-(2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one](/img/structure/B414422.png)
![Ethyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414425.png)
![Ethyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414427.png)
![4-bromo-N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]benzamide](/img/structure/B414430.png)
